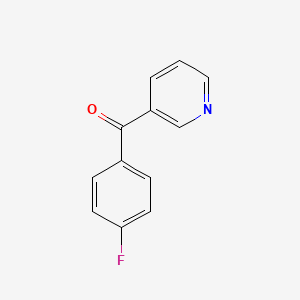

(4-Fluorophenyl)(pyridin-3-yl)methanone

Overview

Description

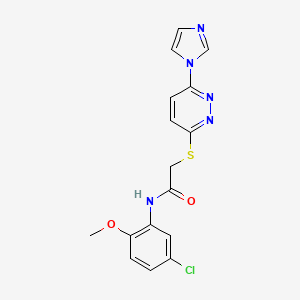

The compound "(4-Fluorophenyl)(pyridin-3-yl)methanone" is a fluorinated aromatic ketone that is of interest in various fields of medicinal chemistry. It is structurally related to several research compounds that have been synthesized and evaluated for their biological activities, such as aldose reductase inhibition, anticonvulsant properties, and potential visualization of the 5-HT2A receptor with SPECT imaging .

Synthesis Analysis

The synthesis of related fluorophenyl methanone derivatives involves multiple steps, including the preparation of intermediates like pyridinium salts and ylides. For instance, 4-fluorophenacyl pyridinium bromide is prepared by the interaction of 4-fluorophenacyl bromide with pyridine, followed by treatment with potassium carbonate to yield the corresponding ylide. This ylide can then react with various substituted benzaldehydes to form symmetrical pyridines with different substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and LC-MS, as well as X-ray diffraction studies. For example, a novel bioactive heterocycle was found to crystallize in the monoclinic crystal system with the space group P21/c. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule .

Chemical Reactions Analysis

The fluorophenyl methanone derivatives can undergo further chemical reactions to form more complex structures. For instance, the reaction of 4-fluorophenacylpyridinium ylide with substituted benzylideneacetophenones can yield symmetrical pyridines with different substituents at the 2, 4, 6-positions. These reactions are typically carried out in the presence of ammonium acetate in acetic acid or methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and lipophilicity, are important for their potential therapeutic applications. For example, the log P value of a radiolabeled fluorophenyl methanone derivative was determined to be 1.5, indicating its lipophilicity, which is relevant for its ability to cross the blood-brain barrier and achieve uptake in the brain .

Scientific Research Applications

1. Potential Use in P2X7 Antagonist Clinical Trials

A study developed a novel method to access P2X7 antagonists, including compounds with structural similarities to (4-Fluorophenyl)(pyridin-3-yl)methanone. These compounds demonstrated robust P2X7 receptor occupancy at low doses in rats and were advanced into phase I clinical trials for mood disorders treatment (Chrovian et al., 2018).

2. Role in Synthesis and Crystal Structure Analysis

Research has focused on compounds with structural components similar to this compound, emphasizing their synthesis, crystal structure, and Density Functional Theory (DFT) analysis. Such studies provide insights into molecular structures and physicochemical properties (Huang et al., 2021).

3. Antimicrobial Applications

Certain derivatives of this compound, specifically (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and found to exhibit significant antimicrobial activity. This research suggests potential for these compounds in developing new antimicrobial agents (Kumar et al., 2012).

4. Investigating Molecular Electrostatic Potential

Studies involving similar compounds have explored molecular electrostatic potential and frontier molecular orbitals, using DFT. These insights contribute to a better understanding of the electronic properties of such compounds (Al-Ansari, 2016).

5. Potential in Serotonin Receptor Research

Research involving analogs of this compound has provided insights into their binding affinity and selectivity to 5-HT1A receptors, indicating their potential in exploring treatments for conditions such as depression and anxiety (Vacher et al., 1999).

6. Role in Synthesis of Novel Antitumor Compounds

Compounds structurally related to this compound have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in antitumor research (Tang & Fu, 2018).

Mechanism of Action

Target of Action

The primary target of (4-Fluorophenyl)(pyridin-3-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

It is known to interact with its target, leukotriene a-4 hydrolase

Biochemical Pathways

Given its target, it is likely to influence the leukotriene synthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and allergic reactions .

Result of Action

Given its target, it may potentially modulate inflammatory and allergic responses by influencing leukotriene synthesis .

properties

IUPAC Name |

(4-fluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISWSEUSVGRNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)